REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[C:4](=O)[CH2:5]Br.[C:14]([NH:17][C:18]([NH2:20])=[S:19])(=[NH:16])[NH2:15]>O1CCCC1>[CH4:2].[NH:17]([C:18]1[S:19][CH:5]=[C:4]([C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[CH2:2][Br:1])[N:20]=1)[C:14]([NH2:16])=[NH:15]
|
Name
|
1,4-dibromo-2,2-diethoxy-3-butanone
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CBr)=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble solid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 ml of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted four times with a total of 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=N)N)C=1SC=C(N1)C(CBr)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[C:4](=O)[CH2:5]Br.[C:14]([NH:17][C:18]([NH2:20])=[S:19])(=[NH:16])[NH2:15]>O1CCCC1>[CH4:2].[NH:17]([C:18]1[S:19][CH:5]=[C:4]([C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[CH2:2][Br:1])[N:20]=1)[C:14]([NH2:16])=[NH:15]
|
Name
|
1,4-dibromo-2,2-diethoxy-3-butanone
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CBr)=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble solid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 ml of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted four times with a total of 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=N)N)C=1SC=C(N1)C(CBr)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[C:4](=O)[CH2:5]Br.[C:14]([NH:17][C:18]([NH2:20])=[S:19])(=[NH:16])[NH2:15]>O1CCCC1>[CH4:2].[NH:17]([C:18]1[S:19][CH:5]=[C:4]([C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[CH2:2][Br:1])[N:20]=1)[C:14]([NH2:16])=[NH:15]
|
Name
|
1,4-dibromo-2,2-diethoxy-3-butanone
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CBr)=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble solid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 ml of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted four times with a total of 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=N)N)C=1SC=C(N1)C(CBr)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[C:4](=O)[CH2:5]Br.[C:14]([NH:17][C:18]([NH2:20])=[S:19])(=[NH:16])[NH2:15]>O1CCCC1>[CH4:2].[NH:17]([C:18]1[S:19][CH:5]=[C:4]([C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[CH2:2][Br:1])[N:20]=1)[C:14]([NH2:16])=[NH:15]
|
Name
|
1,4-dibromo-2,2-diethoxy-3-butanone
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CBr)=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble solid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 ml of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted four times with a total of 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=N)N)C=1SC=C(N1)C(CBr)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[C:4](=O)[CH2:5]Br.[C:14]([NH:17][C:18]([NH2:20])=[S:19])(=[NH:16])[NH2:15]>O1CCCC1>[CH4:2].[NH:17]([C:18]1[S:19][CH:5]=[C:4]([C:3]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[CH2:2][Br:1])[N:20]=1)[C:14]([NH2:16])=[NH:15]
|
Name
|
1,4-dibromo-2,2-diethoxy-3-butanone
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CBr)=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble solid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 ml of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted four times with a total of 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 250 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=N)N)C=1SC=C(N1)C(CBr)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |